Chiral Purity & Enantiomeric Excess: Racemic Mixture vs. Single Enantiomers
The racemic form (CAS 683220-64-6) is supplied as a 1:1 mixture of (R)- and (S)-enantiomers, with no specification for enantiomeric excess (ee) . In contrast, the isolated (S)-enantiomer (CAS 1213299-59-2) is available with ee ≥98% . The racemic mixture is approximately 50% less active in stereospecific assays due to the presence of the less active/distomer enantiomer, but it offers a significant cost advantage for initial screening or large-scale processes where chiral resolution is performed in-house .
| Evidence Dimension | Enantiomeric Purity / Chiral Composition |
|---|---|
| Target Compound Data | Racemic mixture (1:1 R:S ratio); ee not specified |
| Comparator Or Baseline | (S)-enantiomer (CAS 1213299-59-2): ee ≥98% |
| Quantified Difference | Approximately 50% reduction in specific stereochemical activity; cost difference of ~$150/g vs. $734/5g for the enantiopure HCl salt |
| Conditions | Commercial vendor specifications; in vitro receptor binding assays |
Why This Matters
Procurement decisions hinge on whether stereochemical purity or cost-efficiency is the primary driver; the racemate enables economical large-scale process development, while the enantiopure form is essential for final drug substance synthesis or target validation.
